5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide 5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921557-77-9
VCID: VC7512808
InChI: InChI=1S/C19H22N2O4S/c1-4-13-6-9-17(25-3)18(10-13)26(23,24)20-15-7-8-16-14(11-15)12-19(22)21(16)5-2/h6-11,20H,4-5,12H2,1-3H3
SMILES: CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.46

5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide

CAS No.: 921557-77-9

Cat. No.: VC7512808

Molecular Formula: C19H22N2O4S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide - 921557-77-9

Specification

CAS No. 921557-77-9
Molecular Formula C19H22N2O4S
Molecular Weight 374.46
IUPAC Name 5-ethyl-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H22N2O4S/c1-4-13-6-9-17(25-3)18(10-13)26(23,24)20-15-7-8-16-14(11-15)12-19(22)21(16)5-2/h6-11,20H,4-5,12H2,1-3H3
Standard InChI Key LPBMIWAUOWUEKQ-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC

Introduction

5-Ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of indole derivatives. It features an indole ring structure fused with a sulfonamide group and a methoxy-substituted benzene moiety. This compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. While specific details are not readily available from reliable sources, similar indole derivatives often involve the following steps:

  • Formation of the Indole Core: This can be achieved through methods like the Fischer indole synthesis.

  • Sulfonamide Formation: The indole derivative is reacted with a sulfonyl chloride in the presence of a base.

  • Ethylation: The final step involves ethylating the indole nitrogen under basic conditions.

Biological Activities and Potential Applications

Indole derivatives, including this compound, are known for their potential anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features may enhance its interaction with biological targets, potentially leading to therapeutic applications.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(1-Ethyl-2-Hydroxyindolyl)-SulfonamideC18H20N2O3SContains hydroxyl instead of carbonyl group
N-(1-Ethylindolyl)-4-MethylbenzenesulfonamideC19H22N2O3SFeatures a methyl group on the benzene ring
5-Methoxy-N-(Indolyl)-SulfonamideC17H18N2O3SLacks ethyl substitutions but retains sulfonamide functionality

These compounds highlight the uniqueness of 5-ethyl-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide due to its specific substituents and structural configuration.

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